
6-Chloro-2-piperazin-1-yl-quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-2-哌嗪-1-基喹啉是一种杂环化合物,包含喹啉环和哌嗪环。在喹啉环的第 6 位有一个氯原子,在第 2 位有一个哌嗪部分,这使得该化合物独一无二。
作用机制
6-氯-2-哌嗪-1-基喹啉的作用机制与其与细菌 DNA 促旋酶和拓扑异构酶 IV 的相互作用有关,这些酶对细菌 DNA 复制至关重要。通过抑制这些酶,该化合物阻止了细菌细胞分裂,并导致细胞死亡。 这种机制类似于其他基于喹啉的抗生素 .
生化分析
Biochemical Properties
6-Chloro-2-piperazin-1-yl-quinoline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmission . Additionally, this compound exhibits binding interactions with metal ions, such as copper (Cu^2+), zinc (Zn^2+), and iron (Fe2+/Fe3+), which can influence its biochemical activity . These interactions are essential for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.
Cellular Effects
This compound has been found to exert various effects on different types of cells and cellular processes. It can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in certain cancer cell lines, such as SMMC-7721 . The compound also influences cell signaling pathways, including the inhibition of ERK and CDC2 phosphorylation, which are critical for cell proliferation and survival . Furthermore, this compound can modulate gene expression and cellular metabolism, leading to changes in cellular function and homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate specific enzymes. The compound has been shown to bind to the active sites of AChE and BuChE, leading to the inhibition of their enzymatic activity . This inhibition can result in the accumulation of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission . Additionally, this compound can interact with metal ions, which may contribute to its antioxidant properties and its ability to modulate oxidative stress pathways . These molecular interactions are crucial for understanding the compound’s therapeutic potential and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are essential for understanding the long-term implications of using the compound in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of AChE and BuChE activity, without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are critical for determining the safe and effective use of the compound in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biochemical activity . Additionally, this compound can influence metabolic flux and metabolite levels, which can impact cellular function and homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes.
准备方法
合成路线和反应条件
6-氯-2-哌嗪-1-基喹啉的合成通常涉及 6-氯喹啉与哌嗪的反应。一种常见的方法包括:
起始原料: 6-氯喹啉。
试剂: 哌嗪。
溶剂: 无水乙醇或二氯甲烷。
工业生产方法
在工业环境中,可以使用连续流反应器扩大合成规模,以确保一致的质量和产量。 反应条件已优化,以最大限度地减少副产物并最大化 6-氯-2-哌嗪-1-基喹啉的产量 .
化学反应分析
反应类型
6-氯-2-哌嗪-1-基喹啉会发生各种化学反应,包括:
取代反应: 第 6 位的氯原子可以被其他亲核试剂取代。
氧化和还原: 喹啉环可以在特定条件下发生氧化和还原反应。
环化反应: 哌嗪环可以参与环化反应,形成更复杂的结构.
常用试剂和条件
取代: 诸如甲醇钠或叔丁醇钾之类的试剂,在无水溶剂中。
氧化: 诸如高锰酸钾或三氧化铬之类的试剂。
还原: 诸如硼氢化钠或氢化铝锂之类的试剂.
形成的主要产物
取代: 形成各种取代的喹啉衍生物。
氧化: 形成喹啉 N-氧化物。
还原: 形成二氢喹啉衍生物.
科学研究应用
化学: 用作合成更复杂杂环化合物的构件。
生物学: 研究其抗菌和抗结核活性。
医学: 在开发新型抗生素和抗结核药物方面具有潜在用途。
工业: 用于合成各种医药和农药.
相似化合物的比较
类似化合物
6-氯-2-甲基喹啉: 结构相似,但缺少哌嗪部分。
2-哌嗪-1-基喹啉: 结构相似,但在第 6 位没有氯原子。
6-氯喹啉: 缺少哌嗪部分。
独特性
属性
IUPAC Name |
6-chloro-2-piperazin-1-ylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFXEINORRSYJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437575 |
Source


|
| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78060-46-5 |
Source


|
| Record name | 6-chloro-2-piperazin-1-yl-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
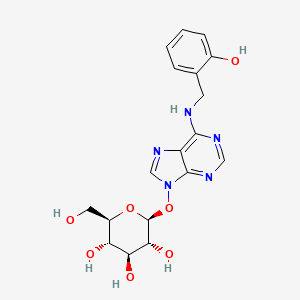
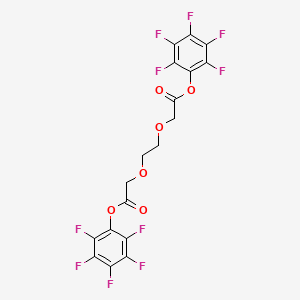

![[1-(4-chlorophenyl)piperidin-3-yl]methanol](/img/structure/B1353980.png)

![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
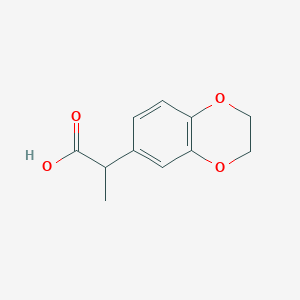



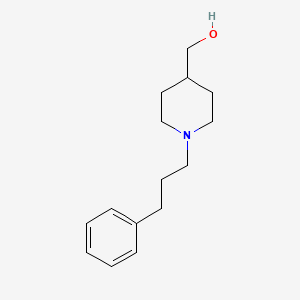
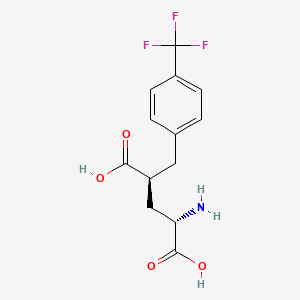
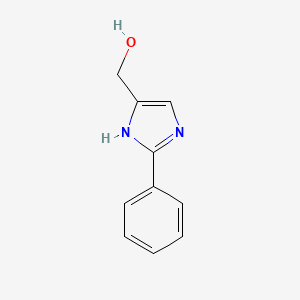
![methyl 2-oxo-2H-cyclohepta[b]furan-3-carboxylate](/img/structure/B1354006.png)
